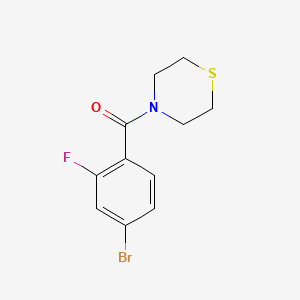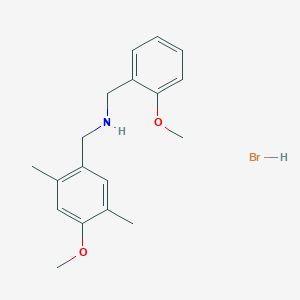
N-(2-methoxybenzyl)-1-(4-methoxy-2,5-dimethylphenyl)methanamine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxybenzyl)-1-(4-methoxy-2,5-dimethylphenyl)methanamine hydrobromide:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-1-(4-methoxy-2,5-dimethylphenyl)methanamine hydrobromide typically involves a multi-step process:
Formation of the Methanamine Core: The initial step involves the formation of the methanamine core through a reductive amination reaction. This reaction typically uses a primary amine and a carbonyl compound in the presence of a reducing agent such as sodium cyanoborohydride.
Introduction of the Methoxybenzyl Group: The next step involves the introduction of the 2-methoxybenzyl group through a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride to deprotonate the amine, followed by the addition of the methoxybenzyl halide.
Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in scaling up the production process while maintaining product purity.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the methoxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the aromatic rings or the methanamine core. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) followed by the addition of an alkyl halide.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
N-(2-methoxybenzyl)-1-(4-methoxy-2,5-dimethylphenyl)methanamine hydrobromide: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
作用机制
The mechanism of action of N-(2-methoxybenzyl)-1-(4-methoxy-2,5-dimethylphenyl)methanamine hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The compound may exert its effects by altering the activity of neurotransmitter systems or by modulating the function of specific proteins involved in cellular signaling pathways.
相似化合物的比较
Similar Compounds
- N-(2-methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide
- N-(2-methoxybenzyl)-1-(2,5-dimethylphenyl)methanamine hydrobromide
Comparison
- N-(2-methoxybenzyl)-1-(4-methoxy-2,5-dimethylphenyl)methanamine hydrobromide is unique due to the presence of both methoxy and dimethyl groups on the aromatic rings, which can significantly influence its chemical reactivity and biological activity.
- The presence of the methoxy groups enhances the compound’s solubility and may improve its pharmacokinetic properties compared to similar compounds without these groups.
属性
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-(2-methoxyphenyl)methanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.BrH/c1-13-10-18(21-4)14(2)9-16(13)12-19-11-15-7-5-6-8-17(15)20-3;/h5-10,19H,11-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGXFJBDVCXUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNCC2=CC=CC=C2OC.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
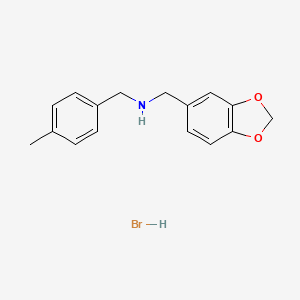
amine hydrobromide](/img/structure/B6351972.png)
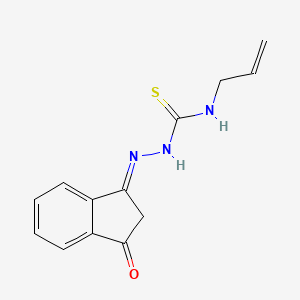
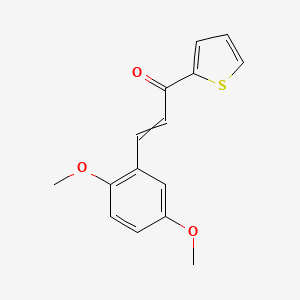
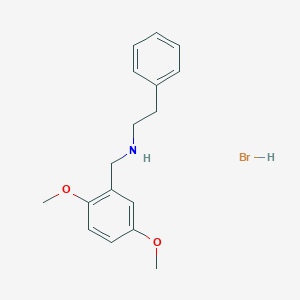
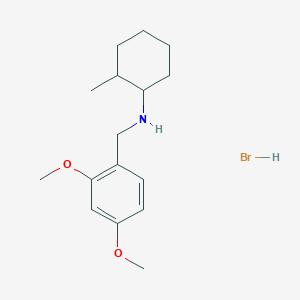
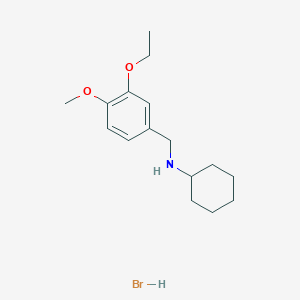
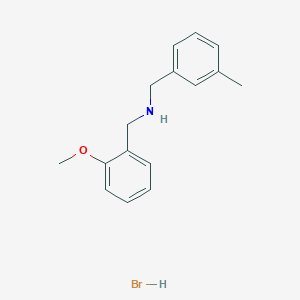
![N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide](/img/structure/B6352054.png)
amine hydrobromide](/img/structure/B6352068.png)
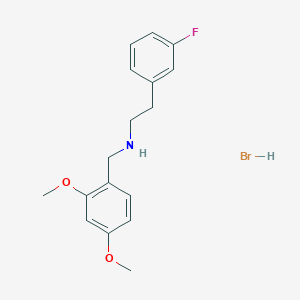
amine hydrobromide](/img/structure/B6352077.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide](/img/structure/B6352085.png)
